DAAO Pharmacophore Potential: Class-Level Scaffold Advantage
While direct DAAO IC50 values for the 6-acetyl variant are not publicly available, the 6-hydroxy-1,2,4-triazine-3,5-dione pharmacophore—which shares the identical core scaffold—delivers potent DAAO inhibition with IC50 values in the double-digit nanomolar range (e.g., compound 11h IC50 = 12 nM). Crucially, this pharmacophore is metabolically resistant to O-glucuronidation, unlike many carboxylate-based DAAO inhibitors [1]. The 6-acetyl group serves as a synthetic handle for further derivatization to 6-hydroxy or other functional moieties, positioning it as a versatile intermediate for candidate optimization [2].
| Evidence Dimension | DAAO inhibitory potency (core scaffold benchmark) |
|---|---|
| Target Compound Data | Not directly measured; core scaffold (6-hydroxy analog) IC50 ≈ 12–100 nM range [1]. |
| Comparator Or Baseline | Compound 11h (6-hydroxy-2-(naphthalen-1-ylmethyl) analog): IC50 = 12 nM, orally bioavailable in mice [1]. |
| Quantified Difference | N/A (class-level inference based on shared 1,2,4-triazine-3,5-dione core). |
| Conditions | In vitro DAAO enzyme assay; in vivo mouse pharmacokinetics [1]. |
Why This Matters
This establishes the core heterocycle as a validated starting point for DAAO inhibitor programs, justifying procurement of the 6-acetyl intermediate over non-triazine scaffolds.
- [1] Hondo, T.; et al. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. J. Med. Chem. 2015, 58, 7258–7272. DOI: 10.1021/acs.jmedchem.5b00482. View Source
- [2] Shibayama, A.; Kajiki, R.; Kobayashi, M.; Mitsunari, T.; Nagamatsu, A. 6-Acyl-1,2,4-triazine-3,5-dione derivative and herbicides. US Patent US8969554B2, March 3, 2015. View Source
